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Introduction

Inupadenant (EOS-850) is an orally bioavailable, highly selective antagonist of the adenosine
A2A receptor (A2AR).[1] In the tumor microenvironment, high concentrations of adenosine
suppress the anti-tumor immune response by activating A2AR on immune cells.[2][3] By
blocking this interaction, inupadenant is designed to reverse immunosuppression and
enhance the body's ability to fight cancer.[1] These application notes provide an overview of the
protocols and data related to the combination of inupadenant with standard chemotherapy
regimens, primarily focusing on the clinical development in non-small cell lung cancer (NSCLC)
and providing frameworks for preclinical evaluation.

It is important to note that while initial clinical data for inupadenant in combination with
chemotherapy for NSCLC were promising, iTeos Therapeutics has since deprioritized the
development of inupadenant in this indication, stating that the clinical activity did not warrant
further investment. Nevertheless, the data and methodologies from these studies provide
valuable insights for researchers working on A2AR antagonists and combination therapies.

Mechanism of Action: A2AR Antagonism and
Chemotherapy Synergy
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Inupadenant's primary mechanism is the competitive antagonism of the A2A receptor. In the
tumor microenvironment, stressed or dying cells release ATP, which is converted to adenosine
by CD39 and CD73. Adenosine then binds to A2AR on T cells and other immune cells, leading
to an increase in intracellular cyclic AMP (cAMP). This signaling cascade, mediated by Protein
Kinase A (PKA), ultimately suppresses T-cell proliferation and activation, allowing tumor cells to
evade the immune system. Inupadenant blocks this pathway, thereby restoring T-cell-
mediated anti-tumor immunity.

Chemotherapy agents, such as platinum-based drugs and antimetabolites, induce cancer cell
death, leading to the release of tumor antigens. This can enhance the recognition of cancer
cells by the immune system. By combining inupadenant with chemotherapy, the aim is to
simultaneously increase the immunogenicity of the tumor and remove the adenosine-mediated
"brake" on the immune response, potentially leading to a more robust and durable anti-tumor
effect.

Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b3325957?utm_src=pdf-body
https://www.benchchem.com/product/b3325957?utm_src=pdf-body
https://www.benchchem.com/product/b3325957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Tumor Microenvironment

Chemotherapy Action

DNA Damage

Chemotherapy

Leads to

CD39/CD73 Antigen Release

Inhibits

Adenosine

Activates

Gs Protein

Adenylyl Cyclase

Protein Kinase A

Immune Suppression

Click to download full resolution via product page

Caption: Inupadenant and Chemotherapy Signaling Pathway.
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Clinical Combination Therapy Protocols

The most well-documented clinical use of inupadenant in combination with chemotherapy is
from the Phase 2 A2A-005 trial (NCT05403385) in patients with metastatic non-squamous
NSCLC who progressed after prior anti-PD-(L)1 therapy.

Inupadenant with Carboplatin and Pemetrexed

This protocol is based on the dose-escalation portion of the A2A-005 trial.
Treatment Regimen (21-day cycle):

e Inupadenant: 40 mg, 60 mg, or 80 mg administered orally, twice daily (BID). The
recommended Phase 2 dose (RP2D) was determined to be 80 mg BID.

o Carboplatin: Area under the curve (AUC) 5, administered as an intravenous (IV) infusion on
Day 1 of each cycle.

o Pemetrexed: 500 mg/mz2, administered as an IV infusion on Day 1 of each cycle, after the
carboplatin infusion.

Supportive Care:

» Patients should receive folic acid and vitamin B12 supplementation to reduce pemetrexed-
related toxicities.

o Dexamethasone is typically administered on the day of chemotherapy to prevent
hypersensitivity reactions and reduce other side effects.

Monitoring:
e Tumor response should be assessed every 6-9 weeks using RECIST 1.1 criteria.
o Adverse events should be monitored continuously and graded according to CTCAE.

e Pharmacokinetic and pharmacodynamic assessments may be performed through serial
blood draws.
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Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the dose-escalation
portion of the A2A-005 trial as of the October 29, 2024 data cutoff.

Table 1: Efficacy of Inupadenant with Carboplatin/Pemetrexed in NSCLC

Dose Level (Inupadenant) Overall Response Rate Medi-an Progression-Free
(ORR) Survival (mPFS)
40 mg BID 53.3% 5.6 months
60 mg BID 66.7% 6.6 months
80 mg BID (RP2D) 73.3% Not Reached
All Patients 63.9% 7.7 months
Table 2: Safety Profile
Safety Finding Observation
Dose-Dependent Toxicities No dose-dependent toxicities were observed.

The combination was reported to be

Overall Tolerabilit
Y manageable and tolerable.

As of the data cutoff, 8 of the 36 patients

Discontinuation ]
remained on treatment.

Preclinical Experimental Protocols

Detailed proprietary protocols for inupadenant are not publicly available. The following are
representative protocols based on standard methodologies for evaluating A2AR antagonists in

combination with chemotherapy.

In Vitro Cell Viability and Synergy Assay

Objective: To determine the cytotoxic effects of inupadenant in combination with
chemotherapy on cancer cell lines and to assess for synergistic interactions.
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Materials:

Cancer cell lines (e.g., A549 lung carcinoma, MC-38 colon adenocarcinoma)

Inupadenant (EOS-850)

Chemotherapy agents (e.g., Carboplatin, 5-Fluorouracil)

Cell culture medium and supplements

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Plate reader

Protocol:

Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000
cells/well) and allow them to adhere overnight.

Drug Preparation: Prepare a dose-response matrix of inupadenant and the chemotherapy
agent. Inupadenant is often tested at concentrations relevant to A2AR blockade (e.g., 1 nM
- 10 uM), while chemotherapy concentrations should span their known cytotoxic range.

Treatment: Treat the cells with the single agents and combinations according to the matrix.
Include vehicle-only controls.

Incubation: Incubate the plates for 72 hours.

Viability Assessment: Add the cell viability reagent according to the manufacturer's
instructions and measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:
o Normalize the data to the vehicle-treated controls.

o Calculate IC50 values for each agent alone.
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o Use synergy software (e.g., CompuSyn) to calculate a Combination Index (Cl). ACI <1
indicates synergy, Cl = 1 indicates an additive effect, and Cl > 1 indicates antagonism.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of inupadenant combined with chemotherapy in
a murine model.

Materials:

Immunocompetent mice (e.g., C57BL/6)

Syngeneic tumor cells (e.g., MC-38)

Inupadenant (formulated for oral gavage)

Chemotherapy agent (formulated for intraperitoneal injection)

Calipers for tumor measurement

Protocol:

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10° MC-38 cells) into the
flank of the mice.

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable
size (e.g., 50-100 mms3), randomize mice into treatment groups (e.g., Vehicle, Inupadenant
alone, Chemotherapy alone, Combination).

e Treatment Administration:
o Administer inupadenant via oral gavage (e.g., daily).

o Administer chemotherapy via intraperitoneal injection on a specified schedule (e.g., twice
weekly).

e Monitoring:

o Measure tumor volume with calipers 2-3 times per week.
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o Monitor body weight as an indicator of toxicity.

o Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a
specified duration.

o Data Analysis:
o Plot mean tumor volume over time for each group.

o Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle
control.

o Perform statistical analysis (e.g., ANOVA) to determine the significance of differences
between groups.

Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Hypothesis:
Inupadenant + Chemo
Enhances Anti-Tumor Efficacy

In Vitro Analysis

Select & Culture
Cancer Cell Lines

Dose-Response Matrix
(Inupadenant + Chemo)

72h Incubation &
Cell Viability Assay

Calculate IC50 &
Combination Index (Cl)

Promising Synergy
Leads to In Vivo Test

In Vivo Validation

A
Implant Syngeneic
Tumor Cells in Mice
Tumor Growth &
Group Randomization
Administer Treatments
(Oral + IP)
Monitor Tumor Volume
& Body Weight

Efficacy & Toxicity
Endpoint Analysis

Data Interpretation

Conclusion on Combination
Efficacy and Tolerability

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b3325957?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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